1-(4-Bromophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol
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Overview
Description
1-(4-Bromophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol is an organic compound that features a bromophenyl group attached to an ethan-1-ol backbone with a hydroxyethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol typically involves the following steps:
Hydroxylation: The hydroxyl group can be introduced through a reaction with an epoxide or by direct hydroxylation of an alkene.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: As a precursor for the synthesis of pharmaceutical compounds.
Organic Synthesis: As an intermediate in the preparation of more complex molecules.
Biological Studies: As a probe to study biochemical pathways and interactions.
Industrial Applications: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyethylamino group can form hydrogen bonds and electrostatic interactions, while the bromophenyl group can participate in hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol: Similar structure with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol: Similar structure with a fluorine atom instead of bromine.
1-(4-Methylphenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol: Similar structure with a methyl group instead of bromine.
Uniqueness
1-(4-Bromophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s physical and chemical properties.
Properties
IUPAC Name |
1-(4-bromophenyl)-2-(2-hydroxyethylamino)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2/c11-9-3-1-8(2-4-9)10(14)7-12-5-6-13/h1-4,10,12-14H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMWMDIOMQFUPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CNCCO)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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